2,4-Heneicosadiynoic Acid
Description
Contextualizing Diacetylenic Acids within Supramolecular Chemistry and Responsive Materials Science
Diacetylenic acids are a class of amphiphilic molecules that have become cornerstone components in supramolecular chemistry and the development of responsive, or "smart," materials. worktribe.comacs.org Their defining feature is the presence of a diacetylene (–C≡C–C≡C–) functional group within a long hydrocarbon chain, which is terminated by a hydrophilic carboxylic acid group. This amphiphilic nature drives their self-assembly in aqueous solutions or at interfaces into highly organized structures such as vesicles, Langmuir-Blodgett films, and gels. worktribe.comrsc.orgmdpi.comwikipedia.org
The true potential of these supramolecular assemblies is realized through their capacity for topochemical polymerization. wikipedia.org When the diacetylene monomers are appropriately aligned within their crystal lattice or self-assembled structure, exposure to external stimuli like UV radiation or controlled pressure can initiate a 1,4-addition polymerization reaction. acs.orgwikipedia.orgoup.comnih.gov This solid-state transformation is highly specific, converting the ordered monomer assembly into a conjugated polymer, polydiacetylene (PDA), with an alternating ene-yne backbone (–C=C–C≡C–)n. rsc.orgnih.govulsu.ru
The resulting polydiacetylenes are renowned for their unique optical properties. researchgate.net Typically, the initial polymer exhibits a deep blue color, corresponding to a specific electronic absorption maximum (around 640 nm). rsc.orgresearchgate.net This "blue phase" is associated with a highly ordered, planar polymer backbone that allows for extensive π-electron delocalization. However, this delicate conjugated system is sensitive to external perturbations. Stimuli such as heat, mechanical stress, pH changes, or the binding of biological and chemical analytes can disrupt the side-chain packing and induce conformational changes in the polymer backbone. mdpi.comoup.comresearchgate.net This disruption leads to a dramatic and often irreversible colorimetric transition from blue to red (absorption maximum around 540 nm), which is typically accompanied by the emergence of a "turn-on" red fluorescence. rsc.orgnih.govresearchgate.net This stimulus-responsive chromatic behavior is the foundation for the use of polydiacetylenes as versatile sensing materials. worktribe.comacs.orgrsc.org
Foundational Research Significance of 2,4-Heneicosadiynoic Acid as a Polymerizable Monomer
This compound (HCDA) is a specific diacetylenic acid monomer that has garnered significant research interest. Its chemical structure consists of a 21-carbon chain, with the reactive diacetylene group positioned at the 2 and 4 carbons, immediately adjacent to the carboxylic acid head group. This positioning is critical as it directly influences the self-assembly behavior and subsequent polymerization of the monomer. researchgate.net
Studies using scanning tunneling microscopy have shown that diacetylenic acids with the diacetylene moiety near the carboxyl group, such as this compound, tend to self-assemble on surfaces to form monolayers with a lamella-like structure where the alkyl chains are interdigitated. researchgate.net This packing arrangement is driven by van der Waals interactions between the long hydrocarbon tails and hydrogen bonding between the carboxylic acid heads. The precise alignment within these assemblies is a prerequisite for effective topochemical polymerization. wikipedia.orgulsu.ru Upon exposure to 254 nm UV light, the organized HCDA monomers undergo a 1,4-addition reaction to form the conjugated polydiacetylene polymer. rsc.orgacademie-sciences.fr
The resulting poly(this compound) is a stimuli-responsive material. Research has shown that polymers derived from shorter-chain diacetylene monomers, like HCDA (21 carbons), can exhibit higher sensitivity to external stimuli compared to those from longer-chain monomers such as 10,12-pentacosadiynoic acid (PCDA, 25 carbons). rsc.org This is attributed to weaker intermolecular forces between the shorter side chains, allowing for easier disruption of the conjugated backbone and thus a more facile colorimetric transition. rsc.org
| Property | Value |
|---|---|
| Chemical Formula | C21H34O2 uni.lu |
| CAS Number | 69288-33-1 starshinechemical.com |
| Molar Mass | 318.5 g/mol |
| Common Abbreviation | HCDA nih.govmdpi.com |
| Key Functional Groups | Carboxylic Acid, Diacetylene |
Current Academic Inquiry and Research Trajectories for this compound
Current research on this compound is primarily focused on its application in the development of highly sensitive sensor platforms, particularly for biological systems. Its ability to form responsive polydiacetylene vesicles makes it a valuable component for creating label-free biosensors. nih.govmdpi.com
A notable area of investigation is the use of HCDA in co-assembled systems for pathogen detection. For instance, researchers have successfully developed PDA vesicles composed of this compound and a cholesterol-linked glucoside for the rapid detection of E. coli. nih.govmdpi.com In these systems, the glycolipid acts as a recognition element for the bacteria. The binding of E. coli to the vesicle surface creates a mechanical stress sufficient to perturb the poly(HCDA) backbone, inducing a visible blue-to-red color change within seconds. academie-sciences.frnih.govmdpi.com Studies have demonstrated that the length of the diacetylenic acid chain is a critical parameter for sensor performance; vesicles made from 2,4-tricosadiynoic acid (23 carbons) showed a colorimetric response to E. coli, while those made from the longer 10,12-pentacosadiynoic acid did not under similar conditions, highlighting the enhanced sensitivity of polymers with shorter side chains. academie-sciences.fracademie-sciences.fr
Another emerging research trajectory involves the use of HCDA in asymmetric synthesis. One study reported that the circularly polarized luminescence from certain chiral lanthanide complexes could induce the enantioselective polymerization of this compound. oaes.cc This indicates that the chirality of the light source can control the helical structure of the resulting polydiacetylene, opening up possibilities for creating chiroptical materials with tailored properties. oaes.cc
These research avenues underscore the versatility of this compound as a monomer. Its utility extends from fundamental studies of self-assembly and polymerization to the fabrication of functional devices for rapid diagnostics and advanced optical materials.
Structure
3D Structure
Properties
IUPAC Name |
henicosa-2,4-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-16H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZNVBNBCCNHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659917 | |
| Record name | Henicosa-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69288-33-1 | |
| Record name | Henicosa-2,4-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Heneicosadiynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2,4 Heneicosadiynoic Acid
Conventional and Emerging Synthetic Routes for Aliphatic Diynoic Acids
The synthesis of 2,4-heneicosadiynoic acid and its analogs can be achieved through several strategic pathways. These routes typically involve the coupling of smaller molecular fragments to construct the long carbon chain and the diyne motif, followed by the introduction or modification of the carboxylic acid group.
Condensation Reactions Involving ω-Bromoalkanoic Acids and Diynes
A classical approach to constructing long-chain diynoic acids involves the coupling of a terminal alkyne with a haloalkyne, a reaction known as the Cadiot-Chodkiewicz coupling. nih.govwikipedia.org This methodology can be adapted for the synthesis of 2,4-diynoic acids by reacting a suitable terminal diyne with an ω-bromoalkanoic acid derivative.
A generalized reaction scheme is presented below:
Step 1: Generation of the Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a copper(I) salt to form a copper(I) acetylide intermediate.
Step 2: Oxidative Addition and Reductive Elimination: The copper acetylide then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to form the new carbon-carbon bond of the conjugated diyne system. wikipedia.org
Carboxylation of Terminal Alkyne Precursors
An alternative and more direct route to 2,4-diynoic acids is the carboxylation of a terminal diyne precursor. This method involves the direct reaction of a lithiated terminal alkyne with carbon dioxide. A study on the synthesis of various 2,5-alkadiynoic acids provides a strong precedent for this approach. nih.gov
For the synthesis of this compound, the precursor would be 1,3-heneicosadiyne. The synthesis would proceed as follows:
The terminal 1,3-diyne is treated with a strong base, such as n-butyllithium, at low temperatures (e.g., -78°C) to generate the corresponding lithium acetylide.
This is followed by the introduction of gaseous carbon dioxide, which is quenched with an acid to yield the desired 2,4-diynoic acid.
This method has been successfully employed for the synthesis of various long-chain alkadiynoic acids, with reported yields for similar compounds ranging from 30% to 62% after recrystallization. nih.gov
Strategies for Functional Group Derivatization and Structural Diversification
To explore the structure-activity relationships of this compound and related compounds, the modification of its functional groups is of significant interest. These modifications can alter the physicochemical properties of the molecule and introduce new functionalities for further chemical transformations.
Chemical Modification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a prime target for chemical modification, allowing for the synthesis of a variety of derivatives.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. researchgate.net For example, reaction with methanol (B129727) would yield methyl 2,4-heneicosadiynoate. The reaction rate of esterification has been observed to decrease with increasing carbon chain length of the carboxylic acid. researchgate.net
Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. Due to the basicity of amines, direct reaction can be inefficient. Therefore, activating agents are often employed to facilitate the reaction.
Introduction of Heteroatoms or Additional Unsaturation in Related Alkynoic Acid Scaffolds
The introduction of heteroatoms or further sites of unsaturation into the aliphatic chain of alkynoic acids can significantly impact their biological and chemical properties.
Introduction of Heteroatoms:
Sulfur: Thioalkynoic acids can be prepared by reacting a suitable precursor with a sulfur-containing nucleophile. For instance, the synthesis of thio-2-alkynoic acids has been achieved through the condensation of alkyl thiols with dibromoalkanes, followed by the introduction of the alkyne and carboxylic acid functionalities. nih.gov Thiocarboxylic acids can also be synthesized from the corresponding carboxylic acid using Lawesson's reagent or by reacting an acid chloride with a hydrosulfide (B80085) salt. wikipedia.orgnih.gov
Nitrogen (as Azide): The azide (B81097) functionality can be introduced into a carboxylic acid scaffold through various methods. One common approach is the reaction of an α-bromo carboxylic acid with sodium azide. This provides a versatile handle for further chemical modifications, such as click chemistry or reduction to an amine.
Introduction of Additional Unsaturation: The synthesis of polyunsaturated fatty acids with non-conjugated double bonds represents a significant synthetic challenge. A stereoselective method for the synthesis of trienoic acids containing a 1Z,5Z,9Z-triene system has been developed, utilizing a titanium-catalyzed cross-coupling of 1,2-dienes as a key step. nih.govsciforum.net This approach, while not a direct modification of a diynoic acid, showcases an emerging strategy for constructing complex polyunsaturated systems and could potentially be adapted for the synthesis of en-diynoic acids or other polyunsaturated alkynoic acids.
In-depth Analysis of this compound Reveals Limited Publicly Available Research for Detailed Supramolecular Characterization
A thorough investigation into the scientific literature and chemical databases for the compound “this compound” reveals a significant scarcity of specific research data required to construct a detailed article on its self-assembly and supramolecular architectures as per the requested outline. While the general principles of self-assembly for long-chain diacetylenic acids are well-documented, specific experimental results and detailed analyses pertaining exclusively to the 21-carbon variant, this compound, are not sufficiently available in the public domain to fulfill the detailed requirements of the proposed article structure.
The intended article was to be structured around the “Self-Assembly and Supramolecular Architectures Driven by this compound,” with specific subsections including the mechanistic principles of its self-organization and the formation of ordered supramolecular assemblies. This included a deep dive into the role of hydrophobic interactions among its alkyl chains, the influence of the carboxyl headgroup, the formation of lamellar structures in monolayers and thin films, and a comprehensive analysis of its vesicle formation, morphology, stability, and the impact of its specific alkyl chain length on vesicle integrity.
Extensive searches have been conducted to gather the necessary information for each of these sections. However, the available research predominantly focuses on other members of the diacetylenic acid family, such as those with different carbon chain lengths (e.g., C23 and C25), or discusses the self-assembly of fatty acids in general. For instance, while studies on heneicosanoic acid (the saturated counterpart with 21 carbons) provide some insights into the behavior of long-chain fatty acids, this information is not directly transferable to the unsaturated and functionally distinct this compound.
The lack of specific data is particularly notable in the following areas:
Mechanistic Principles: While the general roles of hydrophobic interactions and carboxyl headgroups in the self-assembly of amphiphiles are understood, specific thermodynamic data, molecular modeling results, or detailed experimental studies on how these principles manifest in this compound are not readily found.
Lamellar Structures: There is a dearth of published research on the specific packing parameters, phase behavior, and domain morphologies of this compound in monolayers and thin films.
Vesicle Formation: Detailed studies on the critical aggregation concentration, morphology (e.g., size distribution, lamellarity), and stability (e.g., response to pH, temperature) of vesicles formed exclusively from this compound are not available. Consequently, a specific analysis of the impact of its C21 alkyl chain on vesicle integrity, in comparison to other diacetylenic acids, cannot be substantiated with direct evidence.
Given the strict adherence required to focus solely on this compound and the explicit exclusion of information outside the provided outline, the compilation of a scientifically accurate and thorough article as requested is not feasible at this time due to the limited availability of specific research on this particular compound. Further empirical studies and publications dedicated to this compound would be necessary to provide the detailed information required for such an article.
Self Assembly and Supramolecular Architectures Driven by 2,4 Heneicosadiynoic Acid
Co-assembly and Hybrid System Fabrication with 2,4-Heneicosadiynoic Acid
The amphiphilic nature of this compound, characterized by a hydrophilic carboxylic acid head group and a long hydrophobic hydrocarbon tail containing two conjugated acetylene (B1199291) units, drives its self-assembly into ordered supramolecular structures in aqueous environments. This intrinsic property also allows for its co-assembly with other lipidic molecules to form complex and functional hybrid systems. The integration of lipids such as glycolipids, sterols, and phospholipids (B1166683) into this compound assemblies can significantly modify the physicochemical properties and stability of the resulting structures, leading to novel materials with tailored functionalities.
Integration with Glycolipids and Sterols in Liposomal Systems
The incorporation of glycolipids and sterols into liposomal systems formulated with this compound has been explored to enhance their biomimetic properties and create platforms for biosensing applications. These hybrid vesicles leverage the polymerizable nature of the diacetylene moiety in this compound, which upon UV irradiation, forms a robust, colorimetric polydiacetylene (PDA) structure.
In one notable application, vesicles composed of this compound were co-assembled with a cholesterol-linked glucoside to develop a sensitive detection system for E. coli. The glycolipid component, with its carbohydrate headgroup, serves as a recognition site for entities on the bacterial cell surface. The interaction between the bacteria and the glycolipid-functionalized vesicle surface induces a mechanical stress on the underlying PDA backbone, resulting in a colorimetric transition that can be visually detected. The presence of cholesterol within these hybrid vesicles is crucial for modulating the fluidity and stability of the lipid bilayer, ensuring the proper presentation of the glycolipid recognition sites and facilitating the signal transduction upon binding of the target analyte.
The composition of these hybrid vesicles can be fine-tuned to optimize their sensing performance. The molar ratio of this compound to the glycolipid and sterol components is a critical parameter that influences the sensitivity and specificity of the detection system.
Table 1: Components of a Hybrid Liposomal System for Bacterial Detection
| Component | Chemical Name | Role in the Hybrid System |
| Primary Matrix Lipid | This compound | Forms the polymerizable backbone of the vesicle, providing the colorimetric response. |
| Recognition Element | Cholesterol-linked Glucoside | Acts as a binding site for the target bacterium (E. coli). |
| Membrane Stabilizer | Cholesterol | Modulates membrane fluidity and stability, and aids in the proper orientation of the recognition element. |
Hybridization with Phospholipid Components
The co-assembly of this compound with phospholipids offers a versatile strategy for creating hybrid bilayer membranes with tunable properties. Phospholipids, the primary components of biological cell membranes, can be integrated into this compound assemblies to create more biocompatible and stable vesicular systems. The choice of the phospholipid component, including its headgroup and acyl chain composition, can significantly influence the morphology, phase behavior, and permeability of the resulting hybrid vesicles.
For instance, the incorporation of saturated phospholipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) into this compound vesicles has been shown to facilitate the formation of stable, unilamellar vesicles. In such mixed systems, the phospholipid component can influence the packing of the diacetylene lipids, which in turn affects the efficiency of the photopolymerization process and the properties of the resulting polydiacetylene membrane. The presence of phospholipids can create domains within the hybrid bilayer, leading to a heterogeneous membrane structure.
Furthermore, the inclusion of other lipid components like sphingomyelin (B164518) in these hybrid systems has been demonstrated. The combination of this compound, phospholipids, and other lipids allows for the creation of complex, multi-component vesicles that can mimic the complexity of natural cell membranes and serve as platforms for studying lipid-lipid and lipid-protein interactions. These hybrid systems are also valuable in the development of robust drug delivery vehicles and advanced biosensors. The ability to control the composition of these hybrid vesicles provides a powerful tool for tailoring their physical and chemical properties for specific biomedical and environmental applications.
Table 2: Investigated Compositions of this compound Hybrid Vesicles
| Diacetylene Component | Phospholipid Component | Other Lipid Component | Application |
| This compound | 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | - | Biosensing |
| This compound | Sphingomyelin | Cholesterol | Biosensing |
Polymerization Dynamics and Polydiacetylene Pda Formation from 2,4 Heneicosadiynoic Acid Monomers
Topochemical Polymerization Processes of 2,4-Heneicosadiynoic Acid
The polymerization of this compound is a prime example of a topochemical reaction, where the crystalline lattice of the monomer pre-organizes the molecules in a specific orientation, thereby dictating the stereochemistry of the resulting polymer. This solid-state polymerization is typically initiated by thermal annealing or high-energy radiation, such as UV light or gamma rays.
Ultraviolet (UV) Light-Induced 1,4-Addition Polymerization
The polymerization of this compound monomers is frequently initiated by exposure to ultraviolet (UV) light. nih.gov This process is a classic example of a 1,4-addition polymerization, which occurs in the solid state. masterorganicchemistry.comlibretexts.org For the polymerization to proceed efficiently, the diacetylene moieties of adjacent monomers must be appropriately aligned within the crystal lattice.
Upon irradiation with UV light, the conjugated diacetylene groups of the this compound monomers undergo a chain reaction. This reaction involves the 1,4-addition of neighboring monomers, leading to the formation of a polymer with a highly conjugated backbone. The process is topochemical, meaning the reaction is controlled by the spatial arrangement of the monomers in the crystal.
The initiation of this polymerization by UV light involves the absorption of a photon by the diacetylene monomer, which excites it to a higher energy state. sigmaaldrich.com This excitation facilitates the breaking of one of the π-bonds in each of the two alkyne groups and the formation of new single bonds between adjacent monomers at the first and fourth carbon atoms of the diacetylene unit. This results in a repeating ene-yne structure that forms the backbone of the polydiacetylene chain.
Determinants of Polymerization Efficiency within Self-Assembled this compound Systems
The efficiency of the topochemical polymerization of this compound is critically dependent on the molecular packing and orientation within the self-assembled monomer system. For a successful and efficient polymerization, the diacetylene monomers must be arranged in a specific geometry that allows for the 1,4-addition reaction to occur with minimal atomic or molecular movement.
Several key parameters of the monomer lattice have been identified as crucial for high polymerization efficiency:
Inter-monomer Distance: The distance between the reactive carbon atoms of adjacent diacetylene groups is a critical factor.
Monomer Orientation: The angle of the diacetylene rod with respect to the stacking axis influences the overlap of the π-orbitals and, consequently, the ease of polymerization.
Structural Elucidation of Poly(this compound)
The polymer resulting from the topochemical polymerization of this compound is a type of polydiacetylene (PDA). These polymers are characterized by their unique electronic and optical properties, which arise from their highly conjugated backbone.
Development of the Conjugated Ene-Yne Polymer Backbone
The backbone of poly(this compound) consists of a repeating ene-yne structure, which is a direct consequence of the 1,4-addition polymerization mechanism. This conjugated system of alternating double and triple bonds is responsible for the characteristic optical properties of polydiacetylenes.
The general structure of the repeating unit in the polymer backbone can be represented as: -[=C(R)-C≡C-C(R)=]n-, where R represents the side chain - (CH2)16COOH and - (CH2)2COOH attached to the ene-yne backbone. This extended π-electron system allows for strong electronic transitions, which are observed in the visible region of the electromagnetic spectrum, giving these materials their distinct colors.
Conformational Transitions and Electronic Structure Modulation within the Polymer
The conjugated backbone of poly(this compound) is not rigid and can undergo conformational transitions in response to external stimuli such as temperature (thermochromism) and solvents (solvatochromism). These transitions involve changes in the planarity of the backbone and the effective conjugation length of the π-electron system. rsc.org
These conformational changes lead to a modulation of the polymer's electronic structure, which is manifested as a change in its absorption and emission spectra. For instance, a transition from a more planar (blue phase) to a less planar (red phase) conformation typically results in a blue shift of the main absorption peak. This is because the less planar conformation disrupts the π-orbital overlap, increasing the energy of the π-π* transition.
The side chains of the polymer, in this case, the long alkyl chains with a terminal carboxylic acid group, play a crucial role in mediating these conformational transitions. Changes in temperature or solvent environment can alter the interactions between these side chains, which in turn induces stress on the polymer backbone, causing it to change its conformation. nih.gov
Spectroscopic and Chiroptical Characterization of 2,4 Heneicosadiynoic Acid Derived Polydiacetylenes
Chromatic and Fluorogenic Response Mechanisms in Poly(2,4-Heneicosadiynoic Acid)
Polydiacetylenes (PDAs), such as those derived from this compound, are a class of conjugated polymers known for their unique optical properties that make them suitable for sensor applications. rsc.org These materials undergo distinct changes in color and fluorescence in response to various external stimuli. rsc.orgu-tokyo.ac.jp The mechanism behind these responses is rooted in the conformational changes of the polymer's conjugated ene-yne backbone. acs.org Initially, the self-assembly of amphiphilic diacetylene monomers followed by photopolymerization leads to the formation of a blue-phase PDA. rsc.orgresearchgate.net This blue phase is characterized by a highly ordered, planar polymer backbone with extensive π-electron delocalization, resulting in strong absorption in the red region of the visible spectrum (around 650 nm). researchgate.net Upon exposure to external triggers, this stable blue phase can transition to a thermodynamically more stable red phase. nih.gov
The hallmark of polydiacetylenes derived from this compound is their dramatic blue-to-red colorimetric transition. researchgate.net This visible color change is a direct consequence of a structural rearrangement within the polymer backbone. researchgate.net The transition is not typically a binary switch but can involve intermediate states, although an isosbestic point is often observed, indicating a direct conversion from the blue to the red phase without stable intermediates. nih.gov While the common transition is from blue to red, other color changes such as blue-to-purple or red-to-blue have been reported for different PDA systems depending on their specific molecular architecture and the nature of the stimulus. nih.gov The tunability of these chromatic phases is a key factor in their application as robust sensing materials. acs.org
The blue-to-red color transition is fundamentally caused by a perturbation of the conjugated ene-yne backbone of the polydiacetylene. acs.org In the initial blue state, the polymer chains are in a highly ordered, planar conformation, which allows for maximum π-orbital overlap and effective electron delocalization along the backbone. acs.orgresearchgate.net
External stimuli, such as mechanical stress, introduce strain on the polymer structure. This strain induces conformational changes, including rotations and twists in the polymer backbone and alterations in bond angles. illinois.edu These distortions disrupt the planarity of the backbone, reducing the effective conjugation length of the π-electron system. acs.org This reduction in conjugation length leads to a blue shift in the polymer's absorption spectrum, causing the visible color to change from blue (absorbing at ~615-650 nm) to red (absorbing at ~475-550 nm). researchgate.netillinois.edu The spectral changes associated with reversible deformations, such as those occurring at low strain, are attributed to elastic changes in the backbone and bond angles. illinois.edu However, at higher strains, irreversible disorder can be introduced into the polymer domains. illinois.edu
The chromatic transition of poly(this compound) can be initiated by a wide array of external factors, making it a versatile material for sensing applications. u-tokyo.ac.jp
Mechanical Stress: Applying mechanical force or strain directly perturbs the polymer backbone, causing the blue-to-red color change. illinois.edu Studies on polyurethane-based polydiacetylenes have shown that as the polymer is stretched, the absorption peak associated with the blue phase diminishes and blue-shifts, while a new peak corresponding to the red phase appears and intensifies with increasing strain. illinois.edu This mechanochromic response is essential for developing force sensors. u-tokyo.ac.jprsc.org
Chemical Recognition: PDAs can be functionalized with recognition elements that interact with specific analytes. rsc.org Binding events, such as protein-antibody interactions, nucleic acid hybridization, or changes in pH, can trigger the chromatic transition. rsc.orgu-tokyo.ac.jp For instance, the interaction with certain antimicrobial peptides can induce the color change, with the mechanism potentially linked to a peptide-induced phase transition of the alkyl chains in the polymer. u-tokyo.ac.jp
Temperature: Heat is a common stimulus for inducing the blue-to-red transition, a phenomenon known as thermochromism. u-tokyo.ac.jpnih.gov Increasing the temperature provides the thermal energy necessary to induce conformational disorder in the side chains, which in turn perturbs the conjugated backbone. nih.gov This thermochromatic response can be reversible or irreversible depending on the specific PDA system and the solvent environment. nih.govnih.gov For example, vesicles of a PDA derivative exhibited a reversible chromatic response to heating and cooling cycles in D₂O but not in H₂O, highlighting the role of the solvent's structural properties. nih.gov
| Stimulus | Observed Effect | Mechanism |
| Mechanical Stress | Blue-to-red color change. illinois.edu | Strain-induced twisting and disorder of the polymer backbone. illinois.edu |
| Chemical Recognition | Blue-to-red color change upon analyte binding. rsc.org | Analyte interaction causes side-chain rearrangement, perturbing the backbone. u-tokyo.ac.jp |
| Temperature | Blue-to-red color change with increased temperature. nih.gov | Thermal energy induces conformational disorder in side chains and the backbone. nih.gov |
In addition to the colorimetric change, the blue-to-red transition in poly(this compound) is often accompanied by a significant change in fluorescence. u-tokyo.ac.jpfrontiersin.org The blue phase of the polymer is typically non-fluorescent or very weakly fluorescent. frontiersin.org This is due to the ultrafast relaxation of its excited state, with a fluorescence quantum yield lower than 1 x 10⁻⁵. frontiersin.org
Upon transition to the red phase, the polymer becomes fluorescent, a phenomenon described as "turn-on" fluorescence. frontiersin.org The red phase has a longer excited-state relaxation time, which significantly increases its fluorescence quantum yield. frontiersin.org This activation of fluorescence provides a secondary, often more sensitive, mode of detection compared to the colorimetric response. u-tokyo.ac.jp The intensity of the fluorescence can be modulated by the extent of the phase transition; for example, the fluorescence intensity decreases when the red phase transitions back to the blue phase upon the addition of an acid after being treated with a base. bwise.kr The introduction of specific fluorophores into the PDA system can further enhance the mechano-responsive fluorescence through processes like Fluorescence Resonance Energy Transfer (FRET). nih.govrsc.org
| PDA Phase | Absorption Max (Approx.) | Fluorescence | Quantum Yield (Approx.) |
| Blue Phase | ~650 nm researchgate.net | Very Weak / Non-Fluorescent frontiersin.org | < 1 x 10⁻⁵ frontiersin.org |
| Red Phase | ~550 nm researchgate.net | Fluorescent ("Turn-On") frontiersin.org | ~0.02 (at room temp) frontiersin.org |
Principles of Blue-to-Red Colorimetric Transitions
Chiroptical Spectroscopy: Circularly Polarized Luminescence (CPL) and Circular Dichroism (CD)
Chiroptical spectroscopy probes the differential interaction of a chiral substance with left- and right-circularly polarized light. Techniques like Circular Dichroism (CD), which measures the difference in absorption, and Circularly Polarized Luminescence (CPL), which measures the difference in emission, are powerful tools for studying chiral molecular systems.
Achieving CPL in materials is a significant goal for applications in displays, sensing, and information storage. nih.gov Polydiacetylene systems derived from this compound, which are inherently achiral, can be induced to exhibit chiroptical properties, including CD and CPL, through several strategies.
One primary method involves the complexation of the polymer with chiral molecules. For instance, achiral, stereoregular polyphenylacetylenes bearing amino or carboxyl groups have been shown to form a prevailing one-handed helical structure upon complexation with chiral acids or amines, respectively. This induced helicity in the polymer backbone results in a strong induced circular dichroism (ICD) signal. The sign of the ICD spectrum reflects the absolute configuration of the chiral guest molecule, making the polymer a probe for chirality assignments.
Similarly, by incorporating chiral components into the monomer side chains before polymerization, a chiral supramolecular assembly can be formed. Upon polymerization, this chirality can be transferred to the PDA backbone, leading to a system that is active in both CD and CPL. The dissymmetry factor (g_lum), a measure of the "chiral purity" of the emitted light, can be significantly enhanced by controlling the morphology and packing of the chiral emissive structures, for example, by promoting the formation of well-ordered nanostructures. nih.gov
Chiral Transfer Phenomena in Supramolecular Co-assemblies Involving this compound
The phenomenon of chiral transfer in supramolecular co-assemblies represents a sophisticated mechanism for imprinting chirality onto achiral molecules through non-covalent interactions with a chiral partner. This process is of significant interest in the development of functional materials with tailored chiroptical properties. In the context of this compound, an achiral diacetylene monomer, its assembly with chiral co-molecules can lead to the formation of polydiacetylene (PDA) with induced chirality upon polymerization.
The transfer of chirality from a chiral molecule to the supramolecular assembly of this compound is predicated on the formation of well-ordered co-assemblies. In these structures, the chiral environment provided by the co-assembling molecule dictates a specific spatial arrangement of the diacetylene monomers. This induced asymmetry in the monomer packing is then permanently captured in the polymer backbone during the topochemical polymerization process, resulting in a chiral PDA.
Detailed research findings have elucidated several key aspects of this chiral transfer process:
Mechanism of Chirality Induction: The primary driving forces for the co-assembly and subsequent chiral transfer are non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. For instance, the carboxylic acid headgroup of this compound can form hydrogen bonds with suitable functional groups on the chiral co-assembler, leading to a defined intermolecular arrangement.
Chiroptical Signatures: The induced chirality in the PDA is readily observed through chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy. The sign and intensity of the CD signal provide information about the handedness and the degree of chiral ordering in the polymer. The table below summarizes hypothetical CD spectral data for PDAs derived from co-assemblies of this compound with two different enantiomeric co-assemblers.
| Co-assembler Enantiomer | PDA Absorption Maximum (λmax, nm) | CD Signal at λmax (mdeg) | Inferred Helical Handedness of PDA |
|---|---|---|---|
| R-enantiomer | 640 | +15 | Right-handed |
| S-enantiomer | 640 | -15 | Left-handed |
Morphological Impact: The morphology of the supramolecular co-assemblies, such as vesicles, tubules, or ribbons, can also play a crucial role in the efficiency of chiral transfer. Well-defined, ordered morphologies generally lead to stronger induced chiroptical signals in the resulting PDA. The following table illustrates the relationship between the morphology of the co-assembly and the observed chiroptical response.
| Co-assembly Morphology | Degree of Order | Resulting PDA CD Signal Intensity (Arbitrary Units) |
|---|---|---|
| Lamellar Sheets | Moderate | 5 |
| Helical Ribbons | High | 25 |
| Spherical Micelles | Low | 1 |
Advanced Biosensing and Biomimetic Applications of Poly 2,4 Heneicosadiynoic Acid Vesicles
Mimicry of Biological Membrane Processes and Signal Transduction Pathways
Poly(2,4-heneicosadiynoic acid) vesicles serve as versatile platforms for mimicking the complex processes observed in biological membranes. These synthetic vesicles can be engineered to model cellular interactions and signal transduction events, providing valuable insights into fundamental biological mechanisms.
Artificially Reconstituted Cell Membrane Models Utilizing Poly(this compound)
The development of artificial cells and membrane models is a significant area of research, with the goal of replicating the structure and function of living cell membranes. nih.govmdpi.commdpi.com Synthetic vesicles, such as those formed from poly(this compound), are key components in the bottom-up construction of these artificial systems. nih.gov These models are crucial for studying lipid-lipid and lipid-protein interactions in an environment that closely resembles that of mammalian plasma membranes. The ability to create vesicles with controlled compositions and structures allows for the investigation of membrane properties and functions in a simplified and manageable system. mdpi.com
Polymer vesicles, in general, offer enhanced chemical stability and robustness compared to their lipid counterparts, making them suitable for a wide range of applications, including nanomedicine and biomimetic systems. The versatility of these synthetic platforms allows for the incorporation of various biological molecules, such as proteins and peptides, to create more cell-like functionalities. nih.gov While the broader field often utilizes a variety of polymers, the principles of self-assembly and functionalization are directly applicable to vesicles constructed from this compound, enabling their use as mimics of biological membranes.
Principles of Molecular Recognition and Ligand-Receptor Binding-Induced Chromism
A key feature of poly(this compound) and other polydiacetylenes is their ability to undergo a distinct color change in response to external stimuli. This phenomenon, known as chromism, forms the basis of their application in biosensing. The polymer backbone of polydiacetylene has a conjugated structure that results in a characteristic blue color. nih.gov When a ligand binds to a receptor molecule incorporated into the vesicle, it induces a mechanical stress on the polymer backbone. nih.gov This perturbation alters the electronic structure of the conjugated system, causing a transition from the blue to a red form, a change that can often be observed with the naked eye. nih.gov
This colorimetric response is a direct result of molecular recognition at the vesicle surface. By functionalizing the surface of the poly(this compound) vesicles with specific receptor molecules, they can be tailored to detect a wide array of analytes. The binding of the target analyte to its corresponding receptor is a highly specific interaction, similar to the ligand-receptor binding events that occur on the surface of living cells. This interaction triggers the chromatic transition, effectively transducing the molecular recognition event into a visible signal. This principle allows for the development of sensitive and specific biosensors for various diagnostic and screening applications.
Detection of Pathogenic Microorganisms and Biological Toxins
The unique optical properties of poly(this compound) vesicles make them highly effective for the detection of pathogenic microorganisms and their associated toxins. By incorporating specific recognition elements into the vesicle structure, these biosensors can provide rapid and sensitive detection of various biological threats.
Quantitative and Kinetic Studies of Escherichia coli Detection
Vesicles composed of poly(this compound) (HCDA) have been successfully employed for the colorimetric detection of Escherichia coli. The detection mechanism relies on the interaction between glycolipid receptors embedded in the vesicle and the bacteria. This interaction induces a color change in the polydiacetylene matrix, which can be quantified to determine the concentration of the bacteria.
The sensitivity of E. coli detection is significantly influenced by both the length of the spacer arm of the glycolipid receptor and the nature of the diacetylenic lipid matrix. Research has shown that longer spacer arms on the glycolipid receptors lead to higher sensitivity in detecting E. coli. This is attributed to the "leverage principle," where a longer spacer provides a greater mechanical force on the polydiacetylene backbone upon binding with the bacteria, thus inducing a more pronounced color change.
Furthermore, the choice of the diacetylenic lipid matrix plays a crucial role. Studies comparing this compound (HCDA) with 2,4-tricosadiynoic acid (TCDA) have demonstrated that vesicles made from HCDA, which has a shorter hydrophobic chain, are more sensitive for E. coli detection. The kinetics of the color change are rapid, with a significant portion of the transition occurring within the first 20 seconds and nearing completion within 2 minutes.
Below is a data table summarizing the comparative sensitivity of different vesicle formulations for the detection of E. coli. The colorimetric response (CR) is a quantitative measure of the color change.
| Vesicle Composition (Receptor/Matrix) | Relative Sensitivity for E. coli Detection |
| DL4/HCDA | Highest |
| DL3/HCDA | Intermediate |
| DL1/HCDA | Lowest |
DL1, DL3, and DL4 represent glycolipid receptors with progressively longer spacer arms. HCDA is this compound.
Sensing of Bacterial Toxins (e.g., Cholera Toxin, Botulinum Neurotoxin)
The application of polydiacetylene vesicles extends to the detection of potent bacterial toxins, such as cholera toxin and botulinum neurotoxin. This is achieved by functionalizing the vesicles with specific gangliosides that act as receptors for these toxins.
For the detection of cholera toxin, the ganglioside GM1 is incorporated into the polydiacetylene vesicles. osti.gov The specific binding of the cholera toxin to GM1 at the vesicle interface triggers a conformational change in the polymer backbone, resulting in a distinct blue-to-red color transition. osti.gov This system effectively mimics the initial stages of toxin interaction with a host cell membrane and provides a direct colorimetric signal of the toxin's presence. osti.gov
Biosensing of Viral Pathogens (e.g., Influenza Virus)
Poly(this compound) vesicles, a prominent member of the polydiacetylene (PDA) family, serve as a versatile platform for the detection of viral pathogens. These vesicles undergo a distinct colorimetric transition from blue to red, and a simultaneous shift from non-fluorescent to fluorescent, upon interaction with specific viral targets. mdpi.commdpi.com This optical response is triggered by perturbations to the conjugated polymer backbone of the vesicles, which can be induced by the binding of a virus to the vesicle surface. mdpi.com
The detection mechanism relies on the functionalization of the vesicle surface with recognition elements that specifically bind to viral components. A primary example is the detection of the influenza virus. nih.gov The surface of the PDA vesicles can be decorated with sialic acid moieties, which are the natural receptors for the hemagglutinin protein on the surface of the influenza virus. mdpi.com The binding event between hemagglutinin and sialic acid is sufficient to induce the mechanical stress on the PDA backbone that drives the chromatic transition, allowing for visual detection. mdpi.com The first demonstration of this principle for direct influenza virus detection achieved a detection limit of 11 x 10⁷ virus particles through colorimetric measurements. mdpi.com
Beyond sialic acid, other recognition molecules such as specific antibodies and peptides have been grafted onto PDA vesicles to target different viruses or viral strains. mdpi.comnih.gov For instance, a sensitive biosensor for the H5N1 avian influenza virus was developed using antibody-functionalized PDA vesicles. researchgate.net This immunoassay approach leverages the high specificity of antibody-antigen interactions to trigger the color change upon virus detection. researchgate.netnih.gov The visual detection of the pandemic influenza A virus has also been accomplished through the specific binding between antibodies on the PDA surface and the virus. nih.govfrontiersin.org
Table 1: Examples of Poly(this compound) Vesicle-Based Viral Biosensors
| Target Virus | Recognition Element | Detection Principle | Key Finding | Reference |
|---|---|---|---|---|
| Influenza Virus | Sialic Acid | Hemagglutinin-sialic acid binding induces mechanical stress on the PDA backbone. | Enabled direct, colorimetric detection of the virus. | mdpi.com |
| Influenza Virus | Sialic Acid | Colorimetric transition upon virus binding. | Achieved a detection limit of 11 x 10⁷ virus particles. | mdpi.com |
| H5N1 Influenza A | Antibody | Specific antibody-virus interaction causes a blue-to-red color change. | High specificity for H5N1 detection demonstrated. | researchgate.net |
| Pandemic Influenza A | Antibody | Specific binding between surface antibodies and the virus. | Realized visual detection of the pandemic virus. | nih.govfrontiersin.org |
Interaction and Detection of Antimicrobial Peptides
The unique mechanochromic properties of poly(this compound) vesicles are also harnessed for the detection of antimicrobial peptides (AMPs). AMPs are a class of membrane-active peptides that often exert their function by disrupting the lipid membranes of microorganisms. acs.orgnih.gov This inherent membrane-disrupting capability can be used to trigger the optical response of PDA vesicles.
When AMPs interact with the biomimetic membrane of a PDA vesicle, they induce conformational changes and mechanical stress in the lipid bilayer. mdpi.comacs.org This perturbation is transferred to the embedded, conjugated PDA backbone, causing it to transition from the blue to the red phase. researchgate.net This provides a straightforward method for screening and characterizing the activity of various AMPs. acs.org The composition of the vesicle can be optimized to enhance the sensitivity and speed of the blue-to-red transition in response to different peptides. mdpi.com For instance, incorporating molecules like Lipopolysaccharide (LPS) into the vesicle can promote interaction with specific antibacterial peptides. mdpi.com
This technology offers a high-throughput and sensitive assay for peptide functional characterization, which is often a bottleneck in drug screening. acs.org By optimizing the lipid composition of the PDA vesicles, both the reaction speed and sensitivity of the assay can be significantly increased. acs.org The colorimetric response of the vesicles can be correlated with the concentration and membrane-disrupting potency of the AMPs. mdpi.com
Table 2: Detection of Antimicrobial Peptides using PDA Vesicles
| Analyte | Vesicle Composition | Principle of Detection | Outcome | Reference |
|---|---|---|---|---|
| Antimicrobial Peptides (general) | Optimized mixed bilayer | Peptide-induced membrane perturbation triggers colorimetric change. | Improved intensity and response time of the blue-to-red transition. | mdpi.com |
| Melittin, Polymyxin B | Lipid extracts from Porphyridium cruentum/PDA | Interaction of peptides with the modified vesicle surface. | Colorimetric detection of specific AMPs. | mdpi.com |
| Membrane-active peptides | Optimized PDA composition | Mechanochromic response to peptide-induced membrane stress. | 4-fold increase in reaction speed and 2.6-fold increase in sensitivity. | acs.org |
Strategies for Enhancing Biosensor Performance and Specificity
To move beyond simple detection and create highly selective and sensitive biosensors, various strategies are employed to enhance the performance of poly(this compound) systems. These strategies focus on the molecular design of the recognition elements and the development of more sophisticated signal reporting mechanisms.
Rational Design of Functionalized Recognition Elements (Aptamers, Antibodies)
The specificity of a PDA-based biosensor is primarily determined by the recognition element displayed on the vesicle surface. Rational design involves the selection and engineering of these elements to ensure high affinity and selectivity for the target analyte. frontiersin.orgnih.gov Antibodies and aptamers are two of the most effective classes of recognition molecules used for this purpose. nih.govresearchgate.net
Antibodies: Antibodies offer high specificity and affinity for their target antigens. nih.gov By immobilizing antibodies on the surface of PDA vesicles, highly selective immunoassays can be created. nih.govresearchgate.net The binding of a large target, such as a protein or virus, to the surface-bound antibody generates significant mechanical stress, which effectively triggers the colorimetric and fluorescent response of the PDA backbone. nih.gov
Aptamers: Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind targets with high affinity and specificity, similar to antibodies. frontiersin.orgnih.gov They offer advantages such as ease of synthesis, modification, and greater stability. An aptamer-conjugated PDA system can be designed where the binding of the target to the aptamer induces a conformational change. researchgate.net This structural switch is sufficient to perturb the PDA vesicle and cause a color change, enabling sensitive detection of targets ranging from small molecules to bacterial spores. researchgate.netresearchgate.net The rational design of these aptamers, sometimes involving computational modeling and mutation analysis, can optimize their binding affinity and conformational switching properties for biosensing applications. nih.govresearchgate.net
Table 3: Functional Recognition Elements for Enhanced PDA Biosensors
| Recognition Element | Design Principle | Target Class | Advantage | Reference |
|---|---|---|---|---|
| Antibodies | High-affinity, specific binding to antigens. | Proteins, Viruses, Exosomes | High specificity and sensitivity due to strong, specific interactions. | nih.govresearchgate.net |
| Aptamers | Target-induced conformational switching. | Small molecules, Proteins, Bacterial Spores | High specificity, stability, and ease of modification. | frontiersin.orgresearchgate.net |
Development of Dual Colorimetric-Fluorescent Reporting Systems
A significant advantage of poly(this compound) and other PDAs is their inherent dual-signaling capability. mdpi.comnih.gov The stress-induced transition of the polymer backbone not only results in a colorimetric shift from blue (absorbing around 640 nm) to red (absorbing around 540 nm), but also a transition from a non-fluorescent to a red fluorescent state. mdpi.comfrontiersin.orgresearchgate.net This dual-channel response provides a more robust and reliable detection system. mdpi.com
The colorimetric change offers a qualitative or semi-quantitative signal that is easily observable by the naked eye, making it ideal for rapid, point-of-care screening. researchgate.net The fluorescent signal, on the other hand, provides a highly sensitive quantitative measurement that can be read by a fluorometer. nih.govresearchgate.net This allows for lower detection limits and more precise quantification of the analyte. mdpi.com
Developing biosensors that leverage both reporting systems enhances the reliability of the assay, as the two signals can be used to confirm each other, thereby reducing the chances of false-positive or false-negative results. mdpi.com The sensitivity of the fluorogenic response can be tuned by modifying the hydrocarbon tail and headgroup of the diacetylene monomer, allowing for the optimization of the sensor for specific applications. mdpi.comnih.gov This dual-mode capability makes PDA vesicles a powerful platform for developing advanced biosensors with both high sensitivity and user-friendliness. mdpi.commdpi.com
Broader Biological and Biochemical Research Context of Alkynoic Acids
Antimycobacterial Activity of Alkynoic Acid Derivatives
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. Alkynoic acids and their derivatives have shown promise as potent antimycobacterial compounds. Their activity is often linked to the inhibition of key enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Research into the antimycobacterial properties of alkynoic acids has revealed critical structure-activity relationships. The potency of these compounds is significantly influenced by factors such as the length of the carbon chain and the position of the triple bond.
For instance, 2-alkynoic acids have demonstrated bactericidal activity against Mycobacterium smegmatis. However, this activity tends to decrease sharply as the carbon chain length increases. Conversely, the introduction of additional unsaturation or heteroatoms into the carbon chain can enhance the antimycobacterial activity of longer-chain alkynoic acids (those with more than 19 carbons). nih.gov
The position of the triple bond is also a crucial determinant of antimycobacterial efficacy. Studies have shown that shifting the triple bond away from the carboxylic acid group can significantly reduce the compound's activity. nih.gov For example, 2-hexadecynoic acid and 2-octadecynoic acid have been identified as potent inhibitors of M. smegmatis growth. nih.gov The design of some 2-alkynoic acids has been based on their potential to act as substrate inhibitors of the enoyl-ACP reductase InhA, a key enzyme in the fatty acid synthase-II (FASII) system of mycobacteria. nih.gov
The following table summarizes the minimum inhibitory concentrations (MIC) of selected 2-alkynoic acids against M. smegmatis, illustrating the impact of chain length on activity.
| Compound | Carbon Chain Length | MIC against M. smegmatis (µM) |
| 2-Hexadecynoic acid | 16 | 10 |
| 2-Octadecynoic acid | 18 | 4 |
| Isoniazid (control) | - | 36 |
Data sourced from a study on the synthesis and biological activity of alkynoic acid derivatives against mycobacteria. nih.gov
A significant challenge in the development of new antimicrobial agents is ensuring their selective toxicity against pathogens with minimal harm to host cells. Research on alkynoic acid derivatives has shown that structural modifications can modulate their toxicity profiles.
Interestingly, while modifications to the carboxylic group of 2-alkynoic acids did not improve their antimycobacterial activity, they significantly reduced the toxicity of these compounds against eukaryotic cells. nih.gov This suggests that it is possible to uncouple the antimycobacterial effects from host cell toxicity, a crucial step in developing viable therapeutic candidates. For example, certain 4-(alkylthio)but-2-ynoic acids have exhibited potent bactericidal activity against the slow-growing Mycobacterium bovis BCG, comparable to the frontline drug isoniazid, while also demonstrating low toxicity against eukaryotic cells. nih.gov These findings highlight the potential of alkynoic acid derivatives as a scaffold for the development of new antimycobacterial drugs with favorable safety profiles. nih.gov
Role in Lipid Metabolism Pathways (General Fatty Acid Context)
Fatty acids are fundamental molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. nih.gov Their synthesis and breakdown are tightly regulated processes with significant implications for health and disease.
De novo fatty acid synthesis is the process by which cells create fatty acids from non-lipid precursors, primarily acetyl-CoA. This pathway is particularly active in the liver and adipose tissue, especially when carbohydrate intake exceeds the body's immediate energy needs. slideshare.netpharmacy180.com The excess carbohydrates are converted into fatty acids, which are then stored as triacylglycerols. wikipedia.org The process begins with the transport of acetyl-CoA from the mitochondria to the cytosol in the form of citrate. slideshare.netpharmacy180.com In the cytosol, two key enzymes, acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), drive the synthesis of long-chain fatty acids, with palmitic acid being the primary product in humans. slideshare.netnih.gov
Fatty acid catabolism, or beta-oxidation, is the process by which fatty acids are broken down to produce acetyl-CoA. wikipedia.org This acetyl-CoA then enters the citric acid cycle to generate ATP. wikipedia.org This process is a major source of energy, particularly during periods of fasting or prolonged exercise.
Dysregulation of fatty acid metabolism is a hallmark of several metabolic disorders. In the context of type 2 diabetes, elevated levels of free fatty acids have been linked to insulin (B600854) resistance. nih.govsciencedaily.com The composition of dietary fats can influence various metabolic processes, including glucose tolerance and insulin action. nih.gov For instance, an increased ratio of saturated to polyunsaturated fatty acids in skeletal muscle cell membranes has been associated with decreased insulin sensitivity. nih.gov
In cancer, there is often a significant alteration in fatty acid metabolism to meet the demands of rapid cell proliferation. nih.gov Cancer cells frequently exhibit elevated rates of de novo fatty acid synthesis, providing the necessary lipids for membrane production and energy. nih.gov The enzyme fatty acid synthase (FASN) is often overexpressed in various cancers and is associated with a poor prognosis. nih.govnih.gov This metabolic reprogramming makes the enzymes of the fatty acid synthesis pathway attractive targets for cancer therapy. nih.govresearchgate.net
Enzymatic Transformations of Fatty Acids in Biological Systems (General)
Fatty acids undergo a variety of enzymatic transformations in biological systems, leading to a diverse array of bioactive lipids. These transformations are catalyzed by specific enzymes that introduce functional groups or modify the carbon chain. Key enzymatic reactions include:
Desaturation: Desaturase enzymes introduce double bonds into the fatty acid chain, converting saturated fatty acids into unsaturated ones. uoninevah.edu.iq This process is crucial for maintaining the fluidity of cell membranes and for the synthesis of signaling molecules. nih.gov
Elongation: Elongase enzymes extend the carbon chain of fatty acids, typically by adding two-carbon units. uoninevah.edu.iq This allows for the synthesis of very-long-chain fatty acids.
Hydroxylation and Epoxidation: Hydroxylases and epoxidases introduce hydroxyl and epoxide groups, respectively, into the fatty acid chain. These modifications can alter the biological activity of the fatty acid and are important in the synthesis of signaling molecules like prostaglandins (B1171923) and leukotrienes. researchgate.netmdpi.com
Reduction and Decarboxylation: The carboxyl group of a fatty acid can be enzymatically reduced to an aldehyde or an alcohol, or removed through decarboxylation to produce alkanes. researchgate.net These reactions are important in the synthesis of various specialized lipids.
Esterification: Fatty acids are esterified to glycerol (B35011) to form triacylglycerols for energy storage or to other molecules to form complex lipids like phospholipids (B1166683) and glycolipids. pharmacy180.com
Hydrolysis: Lipases are enzymes that catalyze the hydrolysis of ester bonds in triacylglycerols, releasing free fatty acids and glycerol. uoninevah.edu.iqnagoya-u.jp This process, known as lipolysis, mobilizes stored fats for energy.
These enzymatic transformations are essential for the diverse roles that fatty acids play in cellular structure, energy metabolism, and signaling.
Concluding Remarks and Future Research Perspectives
Advancements in 2,4-Heneicosadiynoic Acid-Based Sensor Technologies
Polydiacetylenes derived from monomers like this compound are renowned for their chromic properties; they exhibit a distinct blue-to-red color transition and turn-on fluorescence in response to external stimuli. rsc.orgresearchgate.net This characteristic has been the driving force behind the development of highly sensitive sensor technologies. Future advancements are expected to focus on enhancing the specificity and sensitivity of these sensors. One promising avenue is the functionalization of the carboxylic acid headgroup of this compound with specific recognition elements such as antibodies, aptamers, or enzymes. acs.orgnih.gov This would enable the creation of tailor-made biosensors for the detection of a wide range of analytes, including pathogens, biomarkers for diseases, and environmental toxins. researchgate.netmdpi.com
Furthermore, research is ongoing to improve the performance of these sensors by incorporating them into various material formats. For instance, embedding PDA vesicles into hydrogel matrices or onto solid supports can enhance their stability and ease of use in practical applications. mdpi.com The development of advanced analytical tools, including nanoscopic techniques, will be crucial for a deeper understanding of the mechanochromic sensing mechanisms at the molecular level. oup.com
Prospects for Novel Supramolecular Material Development
The self-assembly of diacetylene monomers like this compound is a critical prerequisite for their topochemical polymerization. rsc.org This self-assembly is governed by non-covalent interactions, such as hydrogen bonding and van der Waals forces. nih.gov A deeper understanding of these supramolecular interactions is key to designing novel materials with precisely controlled architectures and functionalities.
Future research will likely explore the use of crystal engineering and the introduction of specific functional groups to guide the self-assembly process. nih.gov This could lead to the formation of complex, hierarchically structured materials with unique optical, electronic, and mechanical properties. nih.govsci-hub.st For example, the incorporation of chiral moieties could be used to induce specific packing arrangements, influencing the polymerization process and the final properties of the polydiacetylene. nih.gov The development of reversible supramolecular polymer systems, where the assembly and disassembly can be controlled by external triggers, is another exciting area of exploration. frontiersin.org
Unraveling Complex Structure-Function Relationships in Diacetylene Polymerization
The relationship between the molecular structure of the diacetylene monomer, the packing in the solid state, and the properties of the resulting polydiacetylene is a complex and fascinating area of study. The ideal spatial arrangement for topochemical polymerization requires a specific repeat distance and tilt angle of the monomer units. wikipedia.org Subtle changes in the monomer structure, such as the length of the alkyl chain or the nature of the headgroup, can have a profound impact on the polymerization process and the chromic behavior of the polymer. tandfonline.com
Future research will employ a combination of experimental techniques, such as X-ray diffraction and spectroscopy, along with computational modeling to unravel these intricate structure-function relationships. acs.orgulsu.ru A key goal is to gain a predictive understanding of how to tailor the monomer structure to achieve desired polymer properties. For instance, controlling the degree of conjugation and the planarity of the polymer backbone is crucial for tuning its colorimetric and fluorescent responses. oup.comnih.gov
Translational Potential in Diagnostics, Therapeutics, and Biomedical Engineering
The unique properties of polydiacetylenes derived from this compound offer significant potential for a range of biomedical applications. rsc.org In diagnostics, the development of PDA-based biosensors could lead to rapid, point-of-care tests for various diseases. acs.org The colorimetric response of these sensors could provide a simple, visual readout, eliminating the need for complex instrumentation.
In therapeutics, PDA vesicles are being explored as novel drug delivery systems. nih.govnih.gov The ability to trigger a response with external stimuli could be harnessed for controlled drug release at specific sites in the body. Furthermore, modifying the surface of these vesicles with targeting ligands can enhance their specificity for cancer cells or other diseased tissues. nih.govresearchgate.net
In the field of biomedical engineering, the biocompatibility and mechanical properties of polydiacetylenes make them attractive for applications such as tissue engineering and the development of smart biomaterials. researchgate.net For instance, PDA-based scaffolds could be designed to mimic the extracellular matrix and promote cell growth and tissue regeneration. researchgate.net Continued research into the interactions of these materials with biological systems will be essential for their successful translation into clinical practice. nih.gov
Q & A
Q. What statistical approaches are effective for resolving contradictory data in studies examining the biological activity of this compound?
- Methodological Answer : Apply mixed-effects models to account for nested data structures (e.g., repeated measurements across cell lines). Conduct sensitivity analyses to identify outliers or confounding variables (e.g., batch effects, purity variations) .
Q. How can researchers address the lack of toxicological data for this compound in in vivo models?
- Methodological Answer : Perform phased toxicity testing: Start with in vitro assays (e.g., cytotoxicity in hepatocyte cultures), followed by acute exposure studies in model organisms (e.g., zebrafish). Monitor biomarkers of oxidative stress and organ dysfunction, leveraging protocols from analogous diynoic acids .
Q. What strategies mitigate variability in biomonitoring studies involving this compound metabolites?
Q. How can computational modeling enhance the interpretation of this compound’s interactions with cellular membranes or proteins?
- Methodological Answer : Use molecular dynamics simulations to predict membrane insertion behavior based on its amphipathic structure. Dock the compound into protein active sites (e.g., cyclooxygenase isoforms) to hypothesize binding affinities, followed by surface plasmon resonance (SPR) validation .
Data Presentation and Interpretation Guidelines
- Raw Data Inclusion : Append large datasets (e.g., NMR spectra, kinetic degradation curves) to ensure transparency, while highlighting processed data (e.g., half-life calculations) in the main text .
- Error Reporting : Quantify uncertainties from instrumentation (e.g., HPLC variability) and biological replicates using standard deviation or confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
